fagopyritol A1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

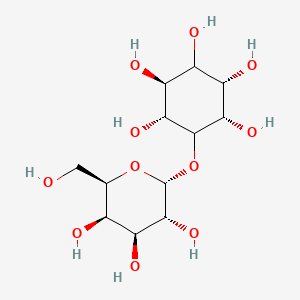

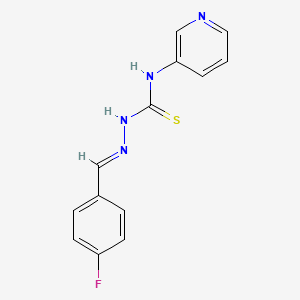

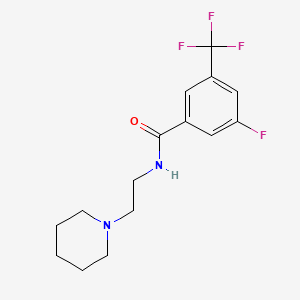

Fagopyritol A1 is an alpha-D-galactoside having a 1D-chiro-inositol substituent at the anomeric position. It has a role as a plant metabolite. It derives from a 1D-chiro-inositol.

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

Fagopyritol A1, identified in buckwheat seeds, has been studied for its molecular structure using NMR techniques. It is a novel galactopyranosyl cyclitol, specifically O-alpha-D-galactopyranosyl-(1 → 3)-D-chiro-inositol, and is a positional isomer of fagopyritol B1. These isomers represent different series of fagopyritol oligomers. The molecular structure analysis helps in understanding the compound's chemical characteristics and potential applications (Obendorf et al., 2000).

Synthesis Studies

Researchers have synthesized this compound through glycosylation of diequatorial diol derived from d-chiro-inositol. This synthesis is vital for creating the compound in laboratory settings, enabling further research into its properties and potential applications (Cid, Alfonso, & Martín‐Lomas, 2004).

Potential Anti-Diabetic Effects

A study on tartary buckwheat indicated that this compound might have anti-diabetic effects. The research suggests that this compound and related compounds could improve insulin sensitivity and glucose tolerance, which are crucial in diabetes management (Wu, Lijuan, Qiu, & Li, 2018).

Influence on Seed Germination and Quality

This compound accumulates in buckwheat seeds, particularly under cooler temperatures. This accumulation is hypothesized to improve seed quality and potentially increase the yield of fagopyritols for dietary treatment of conditions like noninsulin dependent diabetes mellitus (NIDDM) and polycystic ovary syndrome (PCOS) (Horbowicz & Obendorf, 2005).

Role in Enzymatic Processes

This compound synthesis in buckwheat seeds is believed to be catalyzed by a multifunctional enzyme called galactinol synthase. Understanding this enzymatic process could provide insights into the metabolic pathways of buckwheat and similar plants (Ueda, Coseo, Harrell, & Obendorf, 2005).

Impact on Glucose Uptake

This compound has shown promising results in increasing glucose uptake in muscle cells, suggesting its potential in managing blood glucose levels. This could have significant implications for diabetes treatment (Song et al., 2009).

Propiedades

Fórmula molecular |

C12H22O11 |

|---|---|

Peso molecular |

342.3 g/mol |

Nombre IUPAC |

(1R,2S,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6+,7+,8-,9+,10-,11?,12-/m1/s1 |

Clave InChI |

VCWMRQDBPZKXKG-FDYPKGGJSA-N |

SMILES isomérico |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O |

Sinónimos |

fagopyritol A1 O-alpha-D-galactopyranosyl-(1-3)-D-chiro-inositol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B1243165.png)

![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)

![[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-hydroxy-7-[3-(3-methoxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B1243172.png)

![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)